molecular formula C11H8FNO2S B1441683 Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate CAS No. 1343421-22-6

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate

Cat. No.: B1441683
CAS No.: 1343421-22-6
M. Wt: 237.25 g/mol
InChI Key: QBJNWWULHUVRPY-UHFFFAOYSA-N
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Description

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is a complex organic molecule with the molecular formula C13H8FNO2S. This compound contains both a fluorine atom and a thiophene ring, making it useful in a variety of scientific applications. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNWWULHUVRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate involves the incorporation of a fluorine atom into the pyridine ring and the attachment of a thiophene ring. One common method for synthesizing fluoropyridines is the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C), which forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Oxidation : The thiophene ring can be oxidized to produce sulfoxides or sulfones.
  • Reduction : The pyridine component can be reduced to form piperidine derivatives.
  • Substitution Reactions : The fluorine atom can be replaced with various nucleophiles under suitable conditions, facilitating the creation of diverse chemical entities .

Biology

Research indicates that this compound may possess bioactive properties. It has been investigated for:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antibacterial effects against resistant strains of E. coli, highlighting their potential as new antibacterial agents .
  • Anticancer Properties : Preliminary studies suggest that thiophenes may reduce cell viability in cancer cell lines, indicating their potential role in cancer therapeutics.

Medicine

This compound is being explored for its potential in drug development:

  • Drug Design : The compound's unique structure makes it a candidate for developing new therapeutic agents aimed at various diseases, including cancer and bacterial infections .
  • Inhibitors of β-lactamase : Certain derivatives have shown promise as inhibitors against β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Industry

In industrial applications, this compound is utilized in:

  • Material Science : It is being investigated for its use in organic semiconductors and light-emitting diodes (LEDs), where its electronic properties can be advantageous.
  • Synthesis of Advanced Materials : The compound's reactivity allows for the development of new materials with tailored properties for specific applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiophene derivatives against ESBL-producing E. coli. The results indicated that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as effective alternatives in combating antibiotic resistance .

Case Study 2: Anticancer Activity in HepG2 Cells

In vitro studies on HepG2 liver cancer cells demonstrated that thiophene derivatives led to significant reductions in cell viability, with an IC50 value indicating potent anticancer activity. This suggests that these compounds could be further developed as anticancer agents.

Mechanism of Action

The mechanism of action of Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its unique chemical properties, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-2-ylmethyl 2-chloropyridine-4-carboxylate
  • Thiophen-2-ylmethyl 2-bromopyridine-4-carboxylate
  • Thiophen-2-ylmethyl 2-iodopyridine-4-carboxylate

Uniqueness

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications .

Biological Activity

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is a fluorinated pyridine derivative that exhibits unique chemical properties due to the presence of the fluorine atom. This atom enhances the compound's electron-withdrawing ability, influencing its interaction with biological targets and potentially increasing its efficacy as a drug candidate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis through activation of caspases, particularly caspase 3/7 .

Table 1: Anticancer Activity of Related Thiophene Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism
Thiophen Derivative AHepG25.0Caspase activation
Thiophen Derivative BMCF-73.5Cell cycle arrest (G2/M phase)
Thiophen-2-ylmethyl 2-fluoroHuh-7TBDTBD

Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has also been investigated. Compounds structurally related to this compound have shown promising results against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli. In vitro studies indicated that these compounds could act as effective inhibitors of target proteins associated with bacterial resistance mechanisms .

Table 2: Antibacterial Activity Against ESBL-producing E. coli

CompoundStrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Thiophene Derivative CE. coli ST131180.5 µg/mL
Thiophene Derivative DE. coli ST131151.0 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial resistance, thereby reducing cell viability and growth.
  • Receptor Binding : The fluorine atom enhances binding affinity to receptors and enzymes, modulating their activity effectively.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through caspase activation, leading to programmed cell death.

Case Studies

Several case studies have documented the effectiveness of thiophene derivatives in preclinical models:

  • Study on HepG2 Cells : A recent study demonstrated that a thiophene derivative led to a significant reduction in cell viability in HepG2 cells, with an IC50 value indicating potent activity .
  • Antibacterial Evaluation : In a comparative study, a series of thiophene carboxamide derivatives were tested against ESBL-producing E. coli, revealing that certain compounds exhibited superior antibacterial activity compared to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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